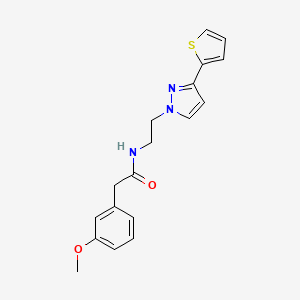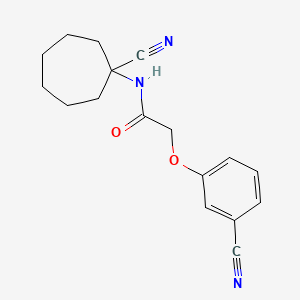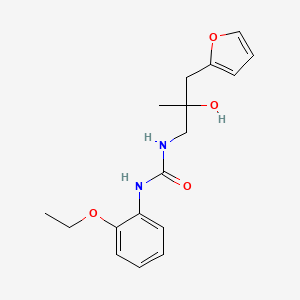
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
作用機序
Target of Action
The compound is a derivative of amino acids, which are fundamental building blocks of proteins and peptides . Therefore, it may interact with various biological targets depending on its specific structure and functional groups.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the compound to undergo various reactions without unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group .
Biochemical Pathways
The compound, being a derivative of amino acids, may participate in peptide synthesis . In a study, Boc-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Pharmacokinetics
For instance, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Result of Action
The result of the compound’s action largely depends on its specific application. In the context of peptide synthesis, the compound can contribute to the formation of dipeptides . The Boc group’s removal under acidic conditions would reveal the original amine group, allowing further reactions to occur .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group’s removal is facilitated by acidic conditions . Additionally, the compound’s solubility varies depending on the solvent used, which can impact its reactivity . The compound’s stability and reactivity can also be affected by temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient and controlled introduction of the Boc group into various organic compounds . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and reduced forms of the compound.
科学的研究の応用
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in similar applications.
tert-Butoxycarbonyl derivatives of amino acids: These derivatives are synthesized using di-tert-butyl pyrocarbonate and have similar protective properties.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a methyl group. This structure imparts distinct chemical properties and reactivity compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.
特性
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMDVSCEXNFGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)

![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2398555.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)




![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)

![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)
